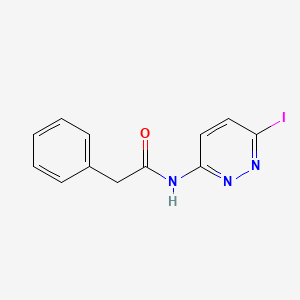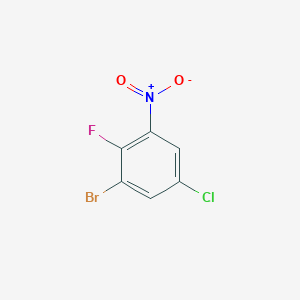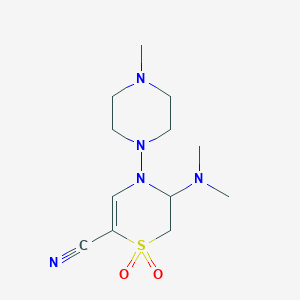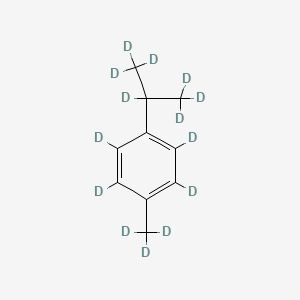![molecular formula C8H6ClN3O2 B1458456 2-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸メチル CAS No. 1352396-67-8](/img/structure/B1458456.png)
2-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸メチル
説明
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is an intermediate pyrrolo-pyrimidine compound . It is used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . This method involves the design and synthesis of a newly synthesized pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular formula of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is C8H6ClN3O2 . The InChI code is 1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives include the use of sodium methoxide in methanol, followed by the addition of dimethyl malonate . The mixture is then stirred for a certain period .科学的研究の応用
抗癌剤開発
この化合物は、抗癌剤として有望な結果を示してきたピロロ[2,3-d]ピリミジン誘導体の合成における前駆体として役立ちます。 具体的には、誘導体は、MCF7、A549、HCT116などの様々なヒト癌細胞株に対して試験されており、一部の化合物は有意な細胞毒性を示しています 。癌細胞におけるアポトーシス誘導と細胞周期停止の能力は、これらの誘導体を新たな抗癌療法の開発において貴重な存在にしています。
分子ドッキング研究
分子ドッキング研究では、2-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸メチル誘導体を用いて、様々なタンパク質に対する結合親和性を調査しています。 例えば、化合物は、プログラムされた細胞死の調節において重要な役割を果たすBcl2抗アポトーシスタンパク質に対して、有望な結合親和性を示しています 。これらの研究は、潜在的な薬物とその標的との分子レベルでの相互作用を理解するために不可欠です。
遺伝子発現調節
研究によると、特定のピロロ[2,3-d]ピリミジン誘導体は、癌細胞における遺伝子発現を調節することができます。 例えば、P53およびBAX遺伝子のアップレギュレーションとBcl2のダウンレギュレーションが観察されており、これは治療した細胞におけるアポトーシスの誘導に寄与しています 。この用途は、細胞の増殖と死を制御する細胞メカニズムを直接操作するため、癌治療において重要です。
酵素活性への影響
この化合物の誘導体は、癌の進行に関連する酵素の活性を影響を与えることが示されています。 例えば、治療した癌細胞において、Caspase 8およびBAXの活性上昇とBcl2の活性低下が報告されています 。これは、酵素を標的とした癌療法の開発における潜在的な役割を示唆しています。
細胞周期分析
研究によると、2-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸メチル誘導体は、癌細胞のG1/S期で細胞周期停止を引き起こす可能性があります 。この用途は、細胞周期の制御は癌細胞の増殖を抑制するための主要な戦略であるため、癌研究において重要です。
抗酸化活性評価
ピロロ[2,3-d]ピリミジン骨格を含む合成された化合物のいくつかは、DPPH法などのアッセイを用いて抗酸化活性を評価されています 。抗酸化物質は、細胞を酸化ストレスから保護する上で重要な役割を果たしており、この研究は、新たな抗酸化剤の開発につながる可能性があります。
作用機序
Mode of Action
It’s known that pyrrolo[2,3-d]pyrimidine derivatives can have significant biological activities . The specific interactions between this compound and its potential targets, as well as the resulting changes, are areas for future investigation.
Biochemical Pathways
Pyrrolo[2,3-d]pyrimidine derivatives are known to be involved in various biological activities, suggesting they may interact with multiple pathways .
Result of Action
Some pyrrolo[2,3-d]pyrimidine derivatives have shown promising activity against certain types of cancer cells .
将来の方向性
The future directions for research on methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate and similar compounds involve the design and synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives with enhanced anti-inflammatory activities and minimum toxicity . The focus is on the execution of the twelve principles of green chemistry in the synthesis of these compounds .
生化学分析
Biochemical Properties
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate plays a significant role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as α-amylase, which is involved in the breakdown of starch into glucose . The compound binds to the active site of α-amylase, inhibiting its activity and thereby reducing the rate of starch hydrolysis. This interaction is crucial for its potential use in managing diabetes by controlling postprandial blood glucose levels .
Cellular Effects
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exhibits various effects on different cell types and cellular processes. In cancer cells, it has been observed to induce apoptosis, or programmed cell death, by modulating the expression of key genes involved in cell survival and death pathways . The compound influences cell signaling pathways such as the p53 pathway, leading to the upregulation of pro-apoptotic genes like BAX and downregulation of anti-apoptotic genes like Bcl2 . Additionally, it affects cellular metabolism by inhibiting enzymes that are critical for energy production and biosynthesis.
Molecular Mechanism
The molecular mechanism of action of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate involves its binding interactions with biomolecules and subsequent modulation of their activity. The compound binds to the active sites of target enzymes, such as α-amylase and Bcl2, leading to their inhibition . This inhibition disrupts the normal biochemical pathways, resulting in altered cellular functions. For instance, the inhibition of α-amylase reduces glucose production from starch, while the inhibition of Bcl2 promotes apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, where cells develop resistance mechanisms to counteract its effects. This highlights the importance of optimizing dosage and treatment duration in experimental settings.
Dosage Effects in Animal Models
Studies in animal models have demonstrated that the effects of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate vary with different dosages. At lower doses, the compound effectively inhibits target enzymes and induces desired cellular responses without causing significant toxicity . At higher doses, it can exhibit toxic effects, including liver and kidney damage, highlighting the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound inhibits key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced energy production and altered metabolite levels . These interactions can have downstream effects on cellular metabolism, influencing processes such as biosynthesis and energy homeostasis.
Transport and Distribution
The transport and distribution of methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization within cells can affect its activity and function, with higher concentrations observed in organelles involved in metabolic processes.
Subcellular Localization
Methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate exhibits specific subcellular localization patterns, which are critical for its activity. The compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and influences cellular metabolism . Post-translational modifications and targeting signals play a role in directing the compound to these compartments, ensuring its effective function.
特性
IUPAC Name |
methyl 2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-3-10-6-4(5)2-11-8(9)12-6/h2-3H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERSMPFYDSKYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC(=NC=C12)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[3-(Ethanesulfonyl)phenyl]methanamine hydrochloride](/img/structure/B1458378.png)

![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-fluorophenyl)boronic acid](/img/structure/B1458382.png)
![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)boronic acid](/img/structure/B1458383.png)


![3-(Pyrazin-2-yloxy)-8-azabicyclo[3.2.1]octane sesquihydrochloride](/img/structure/B1458390.png)
![1,1-Difluorospiro[2.5]octane-6-carboxylic acid](/img/structure/B1458393.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine dihydrochloride](/img/structure/B1458394.png)

